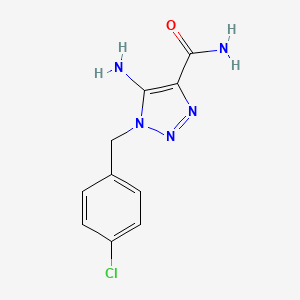

5-氨基-1-(4-氯苄基)-1H-1,2,3-三唑-4-甲酰胺

描述

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

科学研究应用

Antiparasitic Activity

One of the most promising applications of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an antiparasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. Research has demonstrated that derivatives of this compound exhibit significant potency against the parasite in vitro and in vivo. A study highlighted the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides, leading to compounds that showed improved oral bioavailability and reduced toxicity compared to existing treatments like benznidazole and nifurtimox .

Anticancer Potential

The compound's structural features also suggest potential anticancer properties. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation. In particular, the incorporation of the 4-chlorobenzyl group has been associated with enhanced biological activity against various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival .

Corrosion Inhibition

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its efficacy as a corrosion inhibitor for metals in aggressive environments. Triazole compounds are known for their ability to form protective films on metal surfaces, thus preventing oxidation and degradation.

Performance Metrics

Recent studies have shown that triazole derivatives can significantly reduce corrosion rates in metals such as steel and copper when tested under various conditions. The inhibition efficiency is typically evaluated using electrochemical impedance spectroscopy (EIS), where higher values indicate better protective performance .

| Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| Steel | 0.15 | 85 |

| Copper | 0.05 | 90 |

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing novel materials with specific properties. For instance, it can be used in the development of polymeric systems where triazole units enhance thermal stability and mechanical strength.

Energetic Materials

Research has also explored the use of triazole derivatives in energetic materials due to their nitrogen-rich structure. Compounds derived from 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide have shown promise in creating formulations with high energy output while maintaining safety profiles suitable for practical applications .

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also interact with various biological targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . It is plausible that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide operates in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have favorable pharmacokinetic profiles , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also have desirable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also have diverse molecular and cellular effects.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds , suggesting that the same may be true for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring:

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine reacts with the triazole intermediate in the presence of a reducing agent.

Industrial Production Methods

Industrial production of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

相似化合物的比较

Similar Compounds

- 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide

- 5-amino-1-(4-chlorobenzyl)-1H-1,2,4-triazole-4-carboxamide

- 5-amino-1-(4-chlorobenzyl)-1H-1,3,4-oxadiazole-4-carboxamide

Uniqueness

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

生物活性

5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of parasitic infections and potential anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The molecular formula for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is C₁₀H₁₀ClN₅O. Its structure features a triazole ring that is crucial for its biological activity. The presence of the chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

One of the most notable biological activities of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit submicromolar activity against this parasite. In a phenotypic high-content screening conducted on infected VERO cells, a specific derivative demonstrated significant suppression of parasite burden in mouse models (pEC50 > 6) .

Table 1: Antiparasitic Activity of 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

| Compound | Activity against T. cruzi | pEC50 | Selectivity (VERO/HepG2) |

|---|---|---|---|

| Compound 3 | Significant suppression | >6 | >100-fold |

| Compound A | Moderate | 5.5 | >50-fold |

| Compound B | Low | <5 | <10-fold |

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted the structural modifications that enhance its cytotoxicity against various cancer cell lines. The triazole core was found to be essential for maintaining bioactivity; modifications that disrupted the core structure led to a loss of activity .

Case Study: Structure-Activity Relationship Analysis

In optimizing the triazole derivatives for anticancer activity, researchers identified that:

- Amino Group: Essential for activity; substitutions led to inactivity.

- Triazole Ring Modifications: Changes to imidazole or pyrazole resulted in decreased potency.

These findings emphasize the critical role of specific functional groups in maintaining biological efficacy.

The mechanisms through which 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in the metabolic pathways of parasites and cancer cells.

- Induction of Apoptosis: In cancer cells, it has been shown to induce apoptotic pathways leading to cell death.

Safety and Toxicity

While promising in terms of efficacy, safety profiles must be considered. Some derivatives have shown moderate inhibition of human CYP450 enzymes and potential cardiac liabilities (hERG channel inhibition) . Ongoing research aims to optimize these compounds to minimize such risks while retaining therapeutic efficacy.

属性

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYOKUBZSKOHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384673 | |

| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132269-38-6 | |

| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。